2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-[(furan-2-yl)methyl]acetamide 2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-[(furan-2-yl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 898412-03-8
VCID: VC5823381
InChI: InChI=1S/C20H22N2O5/c1-2-25-12-10-22-9-8-16-17(20(22)24)6-3-7-18(16)27-14-19(23)21-13-15-5-4-11-26-15/h3-9,11H,2,10,12-14H2,1H3,(H,21,23)
SMILES: CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NCC3=CC=CO3
Molecular Formula: C20H22N2O5
Molecular Weight: 370.405

2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-[(furan-2-yl)methyl]acetamide

CAS No.: 898412-03-8

Cat. No.: VC5823381

Molecular Formula: C20H22N2O5

Molecular Weight: 370.405

* For research use only. Not for human or veterinary use.

2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-[(furan-2-yl)methyl]acetamide - 898412-03-8

Specification

CAS No. 898412-03-8
Molecular Formula C20H22N2O5
Molecular Weight 370.405
IUPAC Name 2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(furan-2-ylmethyl)acetamide
Standard InChI InChI=1S/C20H22N2O5/c1-2-25-12-10-22-9-8-16-17(20(22)24)6-3-7-18(16)27-14-19(23)21-13-15-5-4-11-26-15/h3-9,11H,2,10,12-14H2,1H3,(H,21,23)
Standard InChI Key SUYLFKWKVBIWCM-UHFFFAOYSA-N
SMILES CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NCC3=CC=CO3

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

2-{[2-(2-Ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-[(furan-2-yl)methyl]acetamide (CAS: 898412-03-8) is a synthetic organic compound with the molecular formula C₂₀H₂₂N₂O₅ and a molecular weight of 370.405 g/mol. Its IUPAC name systematically describes the core isoquinoline scaffold, the ethoxyethyl substituent at position 2, the acetamide linker at position 5, and the furan-2-ylmethyl group on the nitrogen.

Table 1: Key Molecular Identifiers

PropertyValueSource
CAS Number898412-03-8
Molecular FormulaC₂₀H₂₂N₂O₅
Molecular Weight370.405 g/mol
IUPAC Name2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(furan-2-ylmethyl)acetamide
SMILESCCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=CO3
InChIKeySUYLFKWKVBIWCM-UHFFFAOYSA-N

Structural Analysis

The molecule comprises three distinct regions:

  • Isoquinoline Core: A bicyclic structure with a ketone at position 1 and an ethoxyethyl chain at position 2. The 1-oxo-1,2-dihydroisoquinolinyl group introduces planarity and potential hydrogen-bonding interactions .

  • Acetamide Linker: An oxyacetamide group at position 5 bridges the isoquinoline core to the furan moiety, enhancing solubility and enabling interactions with biological targets .

  • Furan-2-Ylmethyl Group: The furan ring provides aromaticity and electron-rich regions, which may facilitate π-π stacking or interactions with enzymes.

The ethoxyethyl side chain (CCOCC-) contributes to lipophilicity, potentially influencing membrane permeability . Conformational analysis via 3D models (Fig. 1) suggests that the ethoxyethyl group adopts a staggered conformation, minimizing steric hindrance with the isoquinoline core .

Synthesis and Manufacturing

Synthetic Pathways

While detailed protocols are proprietary, the synthesis likely involves sequential functionalization of the isoquinoline scaffold:

  • Isoquinoline Core Formation: Cyclization of a phenethylamine precursor via the Pomeranz-Fritsch reaction or Bischler-Napieralski synthesis to yield 1-oxo-1,2-dihydroisoquinoline .

  • Ethoxyethyl Substitution: Alkylation at position 2 using 2-ethoxyethyl bromide or related electrophiles under basic conditions .

  • Acetamide Installation: Nucleophilic aromatic substitution (SNAr) at position 5 with chloroacetyl chloride, followed by amidation with furan-2-ylmethanamine.

Critical challenges include regioselectivity during alkylation and avoiding over-oxidation of the dihydroisoquinoline intermediate . Purification typically involves column chromatography and recrystallization, with yields optimized to ~40–60% based on analogous syntheses .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsPurpose
CyclizationPOCl₃, DMF; 80°CForm isoquinoline core
Alkylation2-Ethoxyethyl bromide, K₂CO₃, DMFIntroduce ethoxyethyl group
Acetamide CouplingChloroacetyl chloride, Et₃N; then furan-2-ylmethanamineAttach acetamide-furan moiety

Physicochemical Properties

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include ν(C=O) at ~1680 cm⁻¹ (isoquinoline ketone) and ~1650 cm⁻¹ (acetamide) .

  • NMR:

    • ¹H NMR (DMSO-d₆): δ 8.3–7.2 (m, aromatic H), δ 4.5 (s, OCH₂CO), δ 3.6 (q, OCH₂CH₂), δ 1.1 (t, CH₃) .

    • ¹³C NMR: δ 170.1 (C=O, acetamide), δ 165.9 (C=O, isoquinoline), δ 110–150 (aromatic C).

Biological Relevance and Hypothetical Activities

Mechanism of Action

Isoquinoline derivatives exhibit diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and anticancer properties . The ethoxyethyl and furan groups in this compound may target:

  • Kinases: The planar isoquinoline core could intercalate into ATP-binding pockets, as seen with fasudil (a Rho kinase inhibitor) .

  • GPCRs: The furan moiety may interact with serotonin or dopamine receptors, analogous to arylpiperazine derivatives .

Comparative Pharmacodynamics

While direct studies are absent, structurally related compounds provide insights:

  • Analog 1 (PubChem CID 7293135): A 3-methoxyphenyl variant shows moderate COX-2 inhibition (IC₅₀: 12 µM) .

  • Analog 2 (PubChem CID 7293356): A 2-methylphenyl derivative exhibits antiproliferative activity against MCF-7 cells (EC₅₀: 8 µM) .

These data suggest that substitutions on the acetamide nitrogen significantly modulate bioactivity, positioning the furan-containing variant as a candidate for antiviral or anti-inflammatory screening.

Future Directions

  • Pharmacological Profiling: High-throughput screening against kinase panels and microbial assays.

  • SAR Studies: Modifying the ethoxyethyl chain length or furan substituents to optimize potency.

  • Formulation Development: Encapsulation in liposomes or nanoparticles to enhance bioavailability.

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